2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety linked to a triazolophthalazine structure through a sulfanyl bridge, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazolophthalazine intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the benzothiazole or triazolophthalazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(2,4-DIHYDROXYPHENYL)ETHANONE
- 2-(BENZOTHIAZOL-2-YLSULFANYL)-1-PHENYL-ETHANONE
- 2-(1,3-BENZOTHIAZOL-2-YLTHIO)-1-(3,4-DIMETHOXYPHENYL)ETHANONE
Uniqueness
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE stands out due to its unique combination of benzothiazole and triazolophthalazine structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H18N6OS2 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C25H18N6OS2/c1-15-18-9-2-3-10-19(18)24-29-28-23(31(24)30-15)16-7-6-8-17(13-16)26-22(32)14-33-25-27-20-11-4-5-12-21(20)34-25/h2-13H,14H2,1H3,(H,26,32) |
InChI Key |
BKKYCTJVNZPQDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=CC=C4)NC(=O)CSC5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
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